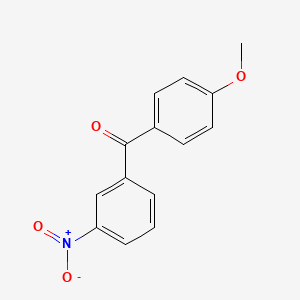

(4-methoxyphenyl)(3-nitrophenyl)methanone

Description

(4-Methoxyphenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C14H11NO4. It is a member of the benzophenone family, characterized by the presence of two phenyl groups attached to a central carbonyl group. The compound is known for its distinctive structural features, which include a methoxy group (-OCH3) on one phenyl ring and a nitro group (-NO2) on the other. These functional groups contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

(4-methoxyphenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-13-7-5-10(6-8-13)14(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFAYZAQZJOLKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355238 | |

| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54118-78-4 | |

| Record name | (4-methoxyphenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-methoxybenzoyl chloride with 3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme: [ \text{4-Methoxybenzoyl chloride} + \text{3-Nitrobenzene} \xrightarrow{\text{AlCl}_3} \text{(4-Methoxyphenyl)(3-nitrophenyl)methanone} ]

Industrial Production Methods

In an industrial setting, the production of (4-methoxyphenyl)(3-nitrophenyl)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Reduction: The nitro group in (4-methoxyphenyl)(3-nitrophenyl)methanone can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4) in the presence of a suitable solvent.

-

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group (-OH) or a carbonyl group (-C=O) under strong oxidizing conditions, such as using potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOCH3) can lead to the formation of different substituted products.

Common Reagents and Conditions

Reduction: H2/Pd-C, NaBH4

Oxidation: KMnO4, CrO3

Substitution: NaOCH3, other nucleophiles

Major Products Formed

Reduction: (4-Methoxyphenyl)(3-aminophenyl)methanone

Oxidation: (4-Hydroxyphenyl)(3-nitrophenyl)methanone

Substitution: Various substituted benzophenones depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that (4-methoxyphenyl)(3-nitrophenyl)methanone exhibits significant anticancer properties. It acts as a tubulin inhibitor, disrupting microtubule dynamics, which is essential for cell division.

Case Study: Antitumor Effects

A study evaluated the in vitro cytotoxicity of the compound against various cancer cell lines using the MTT assay. The results indicated that the compound exhibited IC50 values in the nanomolar range, demonstrating potent cytotoxic effects. In vivo studies further revealed tumor inhibition rates of 30.9% and 48.2% at doses of 20 mg/kg and 40 mg/kg, respectively, when tested on mice inoculated with sarcoma 180 cells .

Table 1: Anticancer Activity of (4-Methoxyphenyl)(3-nitrophenyl)methanone

| Cell Line | IC50 (nM) |

|---|---|

| U-87 (Glioblastoma) | TBD |

| MDA-MB-231 (Breast Cancer) | TBD |

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, including DPPH radical scavenging tests. Compounds with similar structural motifs have shown enhanced radical scavenging capabilities compared to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 100 |

| (4-Methoxyphenyl)(3-nitrophenyl)methanone | TBD |

Antimicrobial Activity

The antimicrobial effects of benzophenone derivatives have been documented extensively. The presence of halogen and nitro groups has been correlated with increased activity against various bacterial strains.

Mechanisms of Action

- Covalent Modification : The chloro and nitro groups may facilitate nucleophilic attack by cellular components, leading to covalent modifications of proteins involved in cell proliferation.

- Radical Scavenging : The antioxidant activity is attributed to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thus neutralizing them.

Summary of Biological Activities

The biological activities of (4-methoxyphenyl)(3-nitrophenyl)methanone can be summarized as follows:

- Anticancer : Potent cytotoxicity against various cancer cell lines with mechanisms involving tubulin polymerization inhibition.

- Antioxidant : Effective in scavenging free radicals and reducing oxidative stress.

- Antimicrobial : Significant activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(3-nitrophenyl)methanone depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s binding to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

(4-Methoxyphenyl)(4-nitrophenyl)methanone: Similar structure but with the nitro group on the para position of the phenyl ring.

(4-Methoxyphenyl)(2-nitrophenyl)methanone: Similar structure but with the nitro group on the ortho position of the phenyl ring.

(4-Methoxyphenyl)(3-chlorophenyl)methanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(4-Methoxyphenyl)(3-nitrophenyl)methanone is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. The meta position of the nitro group relative to the carbonyl group affects the compound’s electronic distribution and steric interactions, making it distinct from its ortho and para counterparts.

Biological Activity

(4-Methoxyphenyl)(3-nitrophenyl)methanone, also known as a derivative of aryl ketones, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both methoxy and nitro functional groups, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of (4-methoxyphenyl)(3-nitrophenyl)methanone, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: (4-Methoxyphenyl)(3-nitrophenyl)methanone

- Molecular Formula: C15H13N1O3

- Molecular Weight: 273.27 g/mol

Biological Activity Overview

(4-Methoxyphenyl)(3-nitrophenyl)methanone has been investigated for various biological activities, including:

- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens. The presence of the nitro group is often linked to enhanced antibacterial properties.

- Anticancer Activity: Preliminary research suggests that (4-methoxyphenyl)(3-nitrophenyl)methanone may have cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent.

The biological activity of (4-methoxyphenyl)(3-nitrophenyl)methanone can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Interaction: The compound could interact with specific cellular receptors, modulating signaling pathways that lead to cell death or inhibition of growth.

Antimicrobial Activity

A study published in MDPI demonstrated the antimicrobial efficacy of various aryl ketones, including derivatives similar to (4-methoxyphenyl)(3-nitrophenyl)methanone. The results indicated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

Research conducted on the anticancer properties of this compound revealed promising results against several cancer cell lines:

- A study reported that (4-methoxyphenyl)(3-nitrophenyl)methanone exhibited IC50 values of approximately 25 µM against MDA-MB-231 (breast cancer) and U-87 (glioblastoma) cell lines .

- Another investigation highlighted its ability to induce apoptosis in K-562 leukemia cells, suggesting a potential mechanism through ROS generation .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.